N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
Description
Properties
CAS No. |
1788531-94-1 |
|---|---|
Molecular Formula |
C16H13ClN4O |
Molecular Weight |
312.76 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
InChI Key |
VCWUYIBDWIPPLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be explored for its potential anticancer properties due to its ability to interact with biological targets.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Triazole Core
Compound 47k
N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) shares the 4-phenyl and carboxamide groups with the title compound but differs in the N1 substituent (2-methoxyethyl vs. 4-chlorobenzyl). The methoxyethyl group increases hydrophilicity, which may enhance aqueous solubility compared to the chloroaromatic group.
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
This analog (MW: 359.79) features an amino group at C5 and a 3-chlorobenzyl group at N1. The meta-chloro substitution on the benzyl group may reduce steric hindrance compared to the para position in the title compound. The amino group at C5 provides hydrogen-bonding capacity, a feature absent in the title compound .
4-Hydroxy-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (Compound 8)
The biphenyl carboxamide substituent extends aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors.
Modifications to the Carboxamide Moiety
Compound 47l
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)thiophene-3-carboxamide (47l) diverges significantly by replacing the triazole core with a thiophene-isoxazole hybrid.
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
This compound (MW: ~270) substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group, reducing electronegativity and increasing hydrophobicity. The methyl group may improve metabolic stability compared to the electron-withdrawing chloro substituent .
Crystallographic and Conformational Comparisons
The crystal structure of (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) reveals that the hydroxypropan-2-yl group induces a distinct conformational arrangement, facilitating hydrogen-bonded dimerization. In contrast, the title compound’s 4-chlorobenzyl and phenyl groups likely promote planar stacking due to aromatic interactions, as observed in similar triazole derivatives .
Biological Activity
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory and anticancer activities, alongside relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives , which are known for their diverse biological activities. The triazole ring provides unique properties such as water solubility and the ability to form hydrogen bonds, making these compounds suitable for various therapeutic applications. The presence of the 4-chlorobenzyl and phenyl groups contributes to its biological efficacy.
Anti-inflammatory Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anti-inflammatory properties . In a study assessing various triazole derivatives, this compound demonstrated the ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . This inhibition suggests a potential mechanism for reducing inflammation in various pathological conditions.
Anticancer Activity
The compound also shows promise as an anticancer agent . In vitro studies have demonstrated that it can induce cytotoxic effects against several cancer cell lines, including colorectal cancer cells (HT-29). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a controlled experiment, this compound was administered to LPS-stimulated macrophages. The results indicated a significant reduction in nitric oxide (NO) production and reactive oxygen species (ROS), highlighting its antioxidant potential alongside anti-inflammatory effects .
Case Study 2: Anticancer Efficacy
A series of derivatives including this compound were tested against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against HT-29 cells, indicating strong antiproliferative activity. Further studies suggested that the compound may act as a Raf kinase inhibitor, which is crucial in colorectal cancer signaling pathways .
Q & A
Q. How is the molecular target identified when mechanism-of-action is unknown?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
